molecular formula C19H22ClNO2 B13074759 2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide CAS No. 379254-81-6

2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide

Katalognummer: B13074759
CAS-Nummer: 379254-81-6
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: WNSGRYBMASEHGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a phenoxyphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-[4-(2-methylbutan-2-yl)phenoxy]phenylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted amides and thioamides.

    Oxidation: Quinones and phenolic compounds.

    Reduction: Amines and alcohols.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chloroacetamide group and a phenoxyphenyl moiety.

Eigenschaften

CAS-Nummer

379254-81-6

Molekularformel

C19H22ClNO2

Molekulargewicht

331.8 g/mol

IUPAC-Name

2-chloro-N-[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]acetamide

InChI

InChI=1S/C19H22ClNO2/c1-4-19(2,3)14-5-9-16(10-6-14)23-17-11-7-15(8-12-17)21-18(22)13-20/h5-12H,4,13H2,1-3H3,(H,21,22)

InChI-Schlüssel

WNSGRYBMASEHGC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.